6-cyclopropyl-2-({1-[2-(1H-indol-1-yl)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one
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Overview
Description
6-cyclopropyl-2-({1-[2-(1H-indol-1-yl)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of cyclopropyl, indole, azetidine, and pyridazinone moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-2-({1-[2-(1H-indol-1-yl)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the indole moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Synthesis of the azetidine ring: This involves the cyclization of a suitable precursor, such as a β-amino alcohol, under basic conditions.
Coupling of the indole and azetidine units: This step often requires the use of coupling reagents like EDCI or DCC in the presence of a base.
Formation of the pyridazinone ring: This can be achieved through the cyclization of a hydrazine derivative with a suitable dicarbonyl compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
6-cyclopropyl-2-({1-[2-(1H-indol-1-yl)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The pyridazinone ring can be reduced to form dihydropyridazine derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
6-cyclopropyl-2-({1-[2-(1H-indol-1-yl)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-cyclopropyl-2-({1-[2-(1H-indol-1-yl)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The azetidine and pyridazinone rings may also contribute to the compound’s bioactivity by interacting with enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds like indole-3-acetic acid and indole-2-carboxylic acid.
Azetidine derivatives: Compounds like azetidine-2-carboxylic acid.
Pyridazinone derivatives: Compounds like 3-methyl-6-phenylpyridazin-3-one.
Uniqueness
6-cyclopropyl-2-({1-[2-(1H-indol-1-yl)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one is unique due to its combination of multiple bioactive moieties, which may result in synergistic effects and enhanced biological activity compared to its individual components .
Properties
IUPAC Name |
6-cyclopropyl-2-[[1-(2-indol-1-ylacetyl)azetidin-3-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c26-20-8-7-18(16-5-6-16)22-25(20)13-15-11-24(12-15)21(27)14-23-10-9-17-3-1-2-4-19(17)23/h1-4,7-10,15-16H,5-6,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRPXYSSTXHQBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC3CN(C3)C(=O)CN4C=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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